2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
- A study highlighted the synthesis and evaluation of anticancer activity for novel 4-thiazolidinones containing a benzothiazole moiety. Compounds showed anticancer activity across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. One compound, in particular, exhibited significant activity with average logGI(50) and logTGI values, indicating its potential as an anticancer agent (Havrylyuk et al., 2010).
Antibacterial and Antimicrobial Applications
- Research on Zn(II) compounds of Schiff bases derived from benzothiazoles demonstrated antibacterial properties against pathogenic bacterial species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This indicates a potential use of these compounds in antibacterial applications (Mahmood-ul-hassan et al., 2002).
Photodynamic Therapy for Cancer Treatment
- The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including Schiff base, showed high singlet oxygen quantum yield. These properties make it a promising candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Anticonvulsant Agents
- Another study focused on the synthesis of azoles incorporating a sulfonamide moiety, demonstrating that several compounds showed protection against picrotoxin-induced convulsions. This highlights their potential as anticonvulsant agents (Farag et al., 2012).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to 2- (benzo [ d ]thiazol-2-yl)phenol , which has been used as a luminescent material . .
Mode of Action
It is known that the compound has good thermal stability and electrochemical stability . In solution, due to the characteristic of excited state intramolecular proton transfer (ESIPT), it exhibits green emission . After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Pathways
It is known that the compound can undergo a condensation reaction with 4-acetamidobenzaldehyde to afford tridentate schiff bases . It also reacts with 2,4,6-trichloro 1,3,5-triazine to give 2- (4-methoxybenzothiazol-2′-ylamino)-4- (phenylthioureido)-6- (substitutedthioureido)-1,3,5-triazines .
Result of Action
The compound has been used as a luminescent material . It has been successfully used as a dopant emitter in organic light-emitting diodes (OLEDs) . All doped devices exhibit strong emission, low turn-on voltage (3.9-4.8 V), and the EL performance of the difluoroboron doped devices is superior to the ligand .
Future Directions
properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-25(18-24-17-14(27-2)8-5-9-15(17)29-18)11-16(26)23-10-12-6-3-4-7-13(12)28-19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXJRLCTGHMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1OC(F)(F)F)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide |
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